molecular formula C25H22ClNO4 B129065 Fmoc-O-benzyl-L-seryl chloride CAS No. 157506-72-4

Fmoc-O-benzyl-L-seryl chloride

Cat. No. B129065
M. Wt: 435.9 g/mol
InChI Key: CNSWGDFBUSGOOY-QHCPKHFHSA-N
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Description

Fmoc-O-benzyl-L-seryl chloride is a derivative of the amino acid serine, which is commonly used in the synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group, while the benzyl group is used to protect the hydroxyl side chain of serine. This compound is particularly useful in the synthesis of phosphorylated peptides, which are important in the study of protein function and signaling pathways.

Synthesis Analysis

The synthesis of Fmoc-O-benzyl-L-seryl chloride derivatives has been optimized to be cost-effective and scalable. A one-pot synthesis method has been developed to produce Fmoc-O-benzylphospho-L-serine, which is closely related to Fmoc-O-benzyl-L-seryl chloride, in approximately 50% isolated yield . This method has been scaled to kilogram quantities, demonstrating its potential for large-scale production. The synthesis process also includes the development of crystallization conditions to achieve high purity of the product and an efficient process for generating a solvent-free product from the solvate .

Molecular Structure Analysis

The molecular structure of Fmoc-O-benzyl-L-seryl chloride is characterized by the presence of the Fmoc protective group and a benzyl group attached to the oxygen atom of the serine side chain. The Fmoc group is a bulky moiety that provides steric protection to the amino group, while the benzyl group protects the hydroxyl group through a benzyl ether linkage. These modifications are crucial for the stability of the amino acid during peptide synthesis and for the prevention of side reactions.

Chemical Reactions Analysis

Fmoc-O-benzyl-L-seryl chloride can be used in solid-phase peptide synthesis. It can be converted in situ to the appropriate N-hydroxybenzotriazole (HOBt) ester through a reaction with a mixture of HOBt and a tertiary amine . This conversion is essential for incorporating the amino acid into the growing peptide chain on a solid support. In cases where acid chlorides are not accessible due to side-chain incompatibility, alternative methods such as using pentafluorophenyl esters or BOP-induced couplings can be employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-O-benzyl-L-seryl chloride derivatives are influenced by the protective groups. The crystalline nature of some derivatives, such as Nα-Fmoc-O-[(benzyloxy)hydroxyphosphinyl]serine, indicates that they have a definite and stable crystal structure, which is advantageous for automated peptide synthesis . The presence of the Fmoc and benzyl groups also affects the solubility and reactivity of the compound, making it suitable for solid-phase synthesis techniques.

Scientific Research Applications

Surface-Enhanced Raman Scattering (SERS) in Analytical Chemistry

Recent advancements in SERS have significantly impacted analytical chemistry, particularly in biological and biomedical applications. The development of new fabrication methods for SERS substrates, including advanced nanopatterning with metallic features, has opened new avenues for qualitative and quantitative analysis. The introduction of digital SERS procedures and the integration of metal nanostructures in devices like microfluidic systems signifies the potential of SERS-based methods to extend beyond laboratory settings for real-time field tests and process monitoring. This area of research could be relevant for the investigation of compounds like Fmoc-O-benzyl-L-seryl chloride, especially in understanding its interactions at the molecular level and its potential applications in diagnostics or drug development (Fan, Andrade, & Brolo, 2020).

Flavonoids in Nanomedicine

The exploration of flavonoids for the 'Green' synthesis of metal nanomaterials highlights a significant intersection between natural compounds and nanotechnology. These nanomaterials find applications in treating various diseases, including cancer and microbial infections. The process is marked by simplicity, rapidity, cost-effectiveness, and reproducibility, underscoring the potential of combining natural compounds with nanotechnology for biomedical applications. Research in this domain may provide insights into the utility of Fmoc-O-benzyl-L-seryl chloride in nanomedicine, particularly if the compound exhibits properties that can be leveraged for the synthesis or stabilization of nanomaterials with therapeutic applications (Sathishkumar, Gu, Zhan, Palvannan, & Yusoff, 2018).

Safety And Hazards

Fmoc-O-benzyl-L-seryl chloride should be handled with care. It is recommended to avoid dust formation, ingestion, and inhalation. Personal protective equipment should be used when handling this compound .

Future Directions

Fmoc-O-benzyl-L-seryl chloride finds significant application in solid-phase peptide synthesis (SPPS), a powerful method for the efficient assembly of peptides . By understanding the principles and techniques involved in FMOC-Cl amine protection, researchers can harness its potential for efficient and reliable peptide synthesis and other organic transformations .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-24(28)23(16-30-14-17-8-2-1-3-9-17)27-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSWGDFBUSGOOY-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465296
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-benzyl-L-seryl chloride

CAS RN

157506-72-4
Record name Fmoc-O-benzyl-L-seryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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